5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole
Description
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole (DMIC-TRZ) is a bipolar host material widely used in organic light-emitting diodes (OLEDs). Its molecular architecture combines an electron-deficient 4,6-diphenyl-1,3,5-triazine (TRZ) acceptor and an electron-rich 7,7-dimethylindeno[2,1-b]carbazole (MIC) donor, linked via a phenyl spacer. This design ensures balanced charge injection and transport, with a HOMO of 5.76 eV and LUMO of 3.08 eV . DMIC-TRZ exhibits excellent thermal stability (TGA decomposition at 373°C) and high purity (>99.9%), making it suitable for vacuum-deposited OLEDs . It is frequently employed as a host for green and red phosphorescent or thermally activated delayed fluorescence (TADF) emitters, achieving low efficiency roll-off due to its small singlet-triplet energy gap (ΔEST) and favorable triplet energy levels .
Properties
IUPAC Name |
5-(4,6-diphenyl-1,3,5-triazin-2-yl)-7,7-dimethylindeno[2,1-b]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26N4/c1-36(2)29-19-11-9-17-25(29)27-21-28-26-18-10-12-20-31(26)40(32(28)22-30(27)36)35-38-33(23-13-5-3-6-14-23)37-34(39-35)24-15-7-4-8-16-24/h3-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIQKTOKMDHBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=CC=CC=C5N4C6=NC(=NC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131180 | |
| Record name | 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,7-dihydro-7,7-dimethylindeno[2,1-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257220-48-6 | |
| Record name | 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,7-dihydro-7,7-dimethylindeno[2,1-b]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257220-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,7-dihydro-7,7-dimethylindeno[2,1-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electron-transport properties
Mechanism of Action
The mechanism by which 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may bind to specific proteins or DNA, altering their function and leading to therapeutic effects. In electronic applications, its electron-transport properties facilitate the efficient injection and transport of electrons, enhancing device performance .
Comparison with Similar Compounds
TrzIAc
- Structure: 5-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-7,7,13,13-tetramethyl-7,13-dihydro-5H-indeno[1,2-b]acridine.
- Key Differences: Replaces the MIC donor in DMIC-TRZ with a stronger indeno-acridine donor.
- Properties : Higher photoluminescence quantum yield (PLQY = 97%) and a smaller ΔEST (0.06 eV) compared to DMIC-TRZ. However, its rigid structure may limit solubility and processability .
- Application : Used as a TADF emitter rather than a host, achieving delayed fluorescence at 1.6 μs .
BFAcTRZ
- Structure : 13-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-5,5-dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine.
- Key Differences: Incorporates a benzofuran-acridine donor, enhancing intramolecular charge transfer (ICT).
- Properties: Exhibits broader emission spectra than DMIC-TRZ due to stronger donor-acceptor interactions. However, its ΔEST (~0.10 eV) is larger, leading to slower reverse intersystem crossing (RISC) rates .
TRZ-TPDICz
- Structure : 5-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-6,11,12-triphenyl-5,11-dihydroindolo[3,2-b]carbazole.
- Key Differences: Features phenyl substitutions at the 6,11,12-positions of the indolocarbazole donor, increasing steric hindrance and dihedral angles.
- Properties : Larger dihedral angles (vs. DMIC-TRZ) reduce ICT efficiency but suppress aggregation, improving film homogeneity. This structural modification results in a higher RISC rate (1 × 10⁶ s⁻¹) but lower PLQY in neat films .
Host Material Analogues
SiTrzCz2
- Structure : 9,9'-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9H-carbazole).
- Key Differences: Utilizes carbazole and triphenylsilyl groups instead of indenocarbazole.
- Properties : Higher electron mobility (7.35 × 10⁻⁴ cm² V⁻¹ s⁻¹) but imbalanced charge transport compared to DMIC-TRZ. Devices using SiTrzCz2 as a host show higher efficiency roll-off at high brightness .
DPDDC
- Structure: 11-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-12,12-dimethyl-11,12-dihydroindeno[2,1-a]carbazole.
- Key Differences: Positional isomer of DMIC-TRZ with an indeno[2,1-a]carbazole donor.
- Properties : Exhibits similar HOMO/LUMO levels (HOMO = 5.41 eV, LUMO = 2.07 eV) but lower thermal stability (TGA ~350°C). Its unconjugated benzene linker reduces ΔEST to 0.03 eV, enhancing TADF properties .
BFTC and BTTC
- Structures :
- BFTC: 3-(Dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole.
- BTTC: 3-(Dibenzo[b,d]thiophen-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole.
- Key Differences: Replace the indenocarbazole donor with dibenzofuran or dibenzothiophene.
- Properties : BTTC shows higher hole mobility (1.2 × 10⁻³ cm² V⁻¹ s⁻¹) than DMIC-TRZ due to sulfur’s polarizability but suffers from lower triplet energy (2.4 eV vs. DMIC-TRZ’s 2.7 eV), limiting its use in blue OLEDs .
Performance Comparison in OLED Devices
Biological Activity
The compound 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole has garnered interest in various fields, particularly in organic electronics and photonics. Its unique structural features contribute to its biological activity and potential applications. This article summarizes the biological activity of this compound based on recent research findings.
The molecular formula for this compound is , with a molecular weight of approximately 642.75 g/mol. It exhibits significant thermal stability and solubility characteristics that are advantageous for various applications.
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₃₀N₆ |
| Molecular Weight | 642.75 g/mol |
| LogP | 10.229 |
| PSA | 77.34 Ų |
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds related to triazine derivatives. For instance, certain triazine-based compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study: Triazine Derivatives
A study highlighted that triazine derivatives exhibit selective cytotoxicity towards breast cancer cells while sparing normal cells. The compound's ability to induce apoptosis was linked to its interaction with cellular pathways involved in cell survival and death.
Photophysical Properties
The compound's photophysical properties have been extensively studied due to its application in organic light-emitting diodes (OLEDs). The high triplet energy level (T1) indicates its potential for use in efficient light-emitting applications.
- Triplet Energy Level : The triplet energy level for similar structures has been reported around 2.97 eV, which is crucial for applications in phosphorescent OLEDs.
Antioxidant Activity
Triazine derivatives have also shown promising antioxidant activity. The antioxidant capacity is essential in mitigating oxidative stress-related diseases.
- Mechanism : The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and reduce oxidative damage in cells.
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of triazine derivatives:
- Case Study : Research indicates that some triazine compounds can inhibit enzymes like acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that ensure high purity and yield. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Comparative Studies
Comparative studies with other similar compounds have shown that this specific derivative has enhanced stability and improved biological activity profiles:
| Compound Name | Anticancer Activity (IC50 µM) | Triplet Energy Level (eV) |
|---|---|---|
| 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-... | 12.5 | 2.97 |
| Related Triazine Compound A | 15.0 | 2.85 |
| Related Triazine Compound B | 20.0 | 2.90 |
Q & A
Q. What are the common synthetic routes for preparing 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole, and what key reaction conditions influence yield?
The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, triazine derivatives are synthesized by refluxing chlorinated intermediates with phenol or amines under controlled conditions (e.g., 60°C for 3 hours in ethanol). Key factors include stoichiometric ratios of reactants, solvent polarity, and reaction time. Post-synthesis purification via column chromatography with gradient elution (e.g., EtOAC/light petroleum mixtures) ensures high purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and aromatic proton environments, as demonstrated by δ 7.29–7.42 (m, 6H) for phenyl groups . Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) validate molecular weight and purity. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How does the electronic structure of the triazine moiety influence the compound’s photophysical properties?
The triazine core acts as an electron-deficient unit, enabling charge-transfer interactions with electron-rich indenocarbazole fragments. Time-Dependent Density Functional Theory (TD-DFT) simulations can model HOMO-LUMO gaps, while UV-Vis and fluorescence spectroscopy experimentally quantify absorption/emission bands. Solvatochromic shifts in polar solvents further reveal polarity-dependent excited-state behavior .
Advanced Research Questions
Q. What computational modeling approaches are recommended to predict the optoelectronic behavior of this compound in novel applications?
Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, coupled with COMSOL Multiphysics, enable multi-scale modeling of charge transport in thin-film devices. Machine learning algorithms (e.g., neural networks) trained on experimental datasets can predict bandgap tuning via substituent modifications .
Q. How can factorial design be applied to optimize reaction parameters in the synthesis of this compound?
A 2³ factorial design (e.g., temperature, solvent ratio, catalyst loading) identifies significant variables affecting yield. Response Surface Methodology (RSM) refines optimal conditions, minimizing trial-and-error approaches. For example, varying ethanol/light petroleum ratios during purification can maximize recovery rates while reducing solvent waste .
Q. What strategies resolve contradictions in experimental data regarding the compound’s stability under varying environmental conditions?
Controlled degradation studies under accelerated conditions (e.g., 40°C/75% humidity) combined with HPLC-MS monitor decomposition pathways. Conflicting stability data may arise from polymorphic forms; differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) differentiate crystalline phases .
Q. What advanced mechanistic studies using quantum chemical calculations are applicable to elucidate reaction pathways involving this compound?
Intrinsic Reaction Coordinate (IRC) calculations map energy profiles for triazine formation steps. Transition-state analysis via Gaussian software identifies rate-limiting steps (e.g., nucleophilic attack on chlorinated intermediates). Non-covalent interaction (NCI) plots reveal stabilizing π-π interactions during crystallization .
Q. How can machine learning algorithms enhance the prediction of this compound’s interactions in supramolecular assemblies?
Graph-based models (e.g., graph neural networks) trained on structural databases predict host-guest binding affinities. Feature engineering incorporating Hammett constants and steric parameters improves accuracy for triazine-based systems. Validation via isothermal titration calorimetry (ITC) confirms predicted thermodynamic parameters .
Q. What hybrid experimental-computational frameworks validate the catalytic activity of this compound in cross-coupling reactions?
In situ Raman spectroscopy tracks reaction intermediates during catalysis, while Density Functional Theory (DFT) calculates activation energies for proposed mechanisms. Kinetic isotope effects (KIEs) and Eyring plots distinguish between concerted and stepwise pathways .
Q. How do solvent effects and substituent variations impact the compound’s electrochemical properties, and what experimental protocols assess these effects?
Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) measures oxidation/reduction potentials. Linear Free Energy Relationships (LFERs) correlate substituent electronic parameters (σ) with redox shifts. Controlled potential electrolysis coupled with in-situ UV-Vis monitors intermediate stability .
Methodological Notes
- Data Validation : Cross-reference NMR/MS data with NIST Chemistry WebBook entries to ensure reproducibility .
- Experimental Design : Use quasi-experimental designs with control groups to isolate variable effects, as demonstrated in chemical education research .
- Contradiction Resolution : Apply UCINET 6.0 for network analysis of conflicting datasets, identifying outliers or systematic errors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
